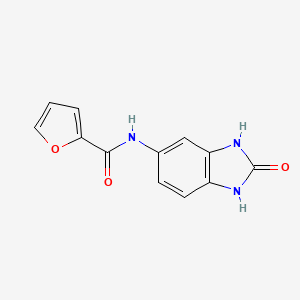

N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)furan-2-carboxamide is a small molecule compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound has been extensively studied for its potential in various scientific fields due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)furan-2-carboxamide typically involves the condensation of 2-aminobenzimidazole with furan-2-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)furan-2-carboxamide undergoes various chemical reactions, including:

Electrophilic Substitution Reactions: The compound can participate in electrophilic substitution reactions due to the presence of the furan ring, which is electron-rich and reactive towards electrophiles.

Nucleophilic Addition Reactions: The carbonyl group in the benzimidazole moiety can undergo nucleophilic addition reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) under acidic conditions.

Nucleophilic Addition: Reagents such as Grignard reagents (e.g., phenylmagnesium bromide) and organolithium compounds (e.g., butyllithium) are used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include halogenated derivatives, nitro derivatives, and various substituted benzimidazole-furan compounds.

Wissenschaftliche Forschungsanwendungen

N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)furan-2-carboxamide has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It has been studied for its potential to interact with DNA and proteins, making it useful in the study of gene expression and protein function.

Medicine: The compound has shown promise in the development of new therapeutic agents due to its antimicrobial and anticancer properties.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)furan-2-carboxamide involves its interaction with biological targets such as enzymes and receptors. The benzimidazole moiety can bind to specific sites on enzymes, inhibiting their activity and leading to various biological effects. Additionally, the furan ring can interact with DNA, affecting gene expression and protein synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(1-Naphthyl)furan-2-carboxamide: Similar in structure but with a naphthyl group instead of the benzimidazole moiety.

N-(thiazol-2-yl)furan-2-carboxamide: Contains a thiazole ring instead of the benzimidazole ring.

3-Hydroxy-N-(2-oxo-1,3-dihydrobenzoimidazol-5-yl)naphthalene-2-carboxamide: Similar structure with an additional hydroxy group and a naphthalene ring.

Uniqueness

N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)furan-2-carboxamide is unique due to its combination of the benzimidazole and furan moieties, which confer distinct chemical and biological properties.

Biologische Aktivität

N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)furan-2-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C12H10N4O3

- Molecular Weight : 250.23 g/mol

The compound exhibits its biological activity primarily through the inhibition of specific protein interactions and enzymatic pathways. It has been identified as an inhibitor of the menin-mixed lineage leukemia (MLL) interaction, which is crucial in various hematological malignancies. This inhibition can lead to the suppression of tumor growth in acute lymphoblastic leukemia and myelodysplastic syndromes .

Anticancer Properties

Research indicates that this compound shows significant anticancer activity. A study demonstrated its efficacy against several cancer cell lines, including:

- Acute Lymphoblastic Leukemia (ALL) : The compound inhibited cell proliferation and induced apoptosis in ALL cell lines.

- Myelodysplastic Syndromes : It showed potential in reducing the growth of myelodysplastic cells by targeting the MLL fusion proteins .

Inhibition of Enzymatic Activity

The compound also acts as a potent inhibitor of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This mechanism suggests potential antibacterial properties, making it a candidate for further exploration in antimicrobial therapies.

Case Studies

| Study | Findings | |

|---|---|---|

| Study 1 | Evaluated anticancer effects on ALL cell lines | Showed significant reduction in cell viability and increased apoptosis rates |

| Study 2 | Assessed inhibition of DHPS in bacterial strains | Demonstrated effective inhibition leading to reduced bacterial growth |

| Study 3 | Investigated MLL interaction inhibition | Confirmed suppression of tumorigenesis in preclinical models |

Research Findings

Recent patents highlight the compound's potential applications in treating various cancers and bacterial infections. For instance, WO2018053267A1 emphasizes its role as an inhibitor of the menin-MLL interaction, suggesting a pathway for developing new cancer therapies . Additionally, studies have indicated that modifications to the furan or benzimidazole moieties can enhance biological activity and selectivity .

Eigenschaften

IUPAC Name |

N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O3/c16-11(10-2-1-5-18-10)13-7-3-4-8-9(6-7)15-12(17)14-8/h1-6H,(H,13,16)(H2,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTJGUILAUUDBMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.